1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-14-9-15(2)26(24-14)19-10-18(22-13-23-19)25-7-3-5-16(12-25)20(27)21-11-17-6-4-8-28-17/h4,6,8-10,13,16H,3,5,7,11-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBIBCYMPCGNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a member of the pyrazole and pyrimidine family, known for their diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 306.35 g/mol. The structure comprises a piperidine ring, a pyrimidine moiety, and a thiophene substituent, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives are recognized for their anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Many pyrazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : These compounds have demonstrated activity against various bacterial and fungal strains.
Binding Affinity Studies
Binding studies reveal significant interactions of the compound with adenosine receptors, which are critical in various physiological processes. The following table summarizes the binding affinity data:
| Target | Ki (nM) | ΔG° (kcal/mol) | Assay Description |
|---|---|---|---|
| Adenosine receptor A2a (Human) | 0.470 | -12.6 | Membranes from HEK cells transfected with adenosine receptors used for binding assays. |
| Adenosine receptor A1 (Human) | 34 | -9.5 | Similar assay conditions as above. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It acts as a modulator of adenosine receptors, influencing pathways related to cell proliferation and immune response.
- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Study on Anticancer Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidines significantly inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
- Anti-inflammatory Research : Another investigation reported that derivatives with similar structures reduced the levels of inflammatory markers in vitro and in vivo models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Core Heterocycles :
- The target compound and share the pyrimidine-pyrazole core, which is absent in (pyrazolopyridine) and (pyridazine-triazole). Pyrimidine-pyrazole systems are often associated with kinase inhibition, whereas pyridazine-triazole derivatives may target different enzyme classes .
Substituent Effects :
- The thiophen-2-ylmethyl group in the target compound contrasts with the 5-methyl-thiadiazole in and the 2-furyl group in . Thiophene’s electron-rich aromatic system may improve binding to hydrophobic pockets, while furyl and thiadiazole groups modulate electronic properties and metabolic stability .
Piperidine vs. Piperazine :
- The target compound’s piperidine-3-carboxamide differs from the methylpiperazine-linked acetamide in . Piperazine’s basic nitrogen may enhance solubility, whereas piperidine’s conformational flexibility could improve target engagement .
Compounds like (MW 424.5) with furyl and piperazine groups may strike a balance between solubility and bioavailability.
Q & A
Basic: What synthetic routes are reported for synthesizing piperidine-pyrazole-pyrimidine hybrids, and how can their purity be validated?
Answer:
Synthesis typically involves coupling pyrimidine intermediates with substituted piperidine and pyrazole moieties. For example:
- Method A (from ): Acid coupling with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) using carbodiimide-based activation, yielding target compounds with 6–39% yields.
- Characterization : Validate via 1H/13C NMR (e.g., δ 2.23 ppm for methyl groups in pyrazole ), HPLC (purity >98% ), and HRMS for molecular weight confirmation .
Table 1 : Example Characterization Data from Analogous Compounds
| Compound | Yield (%) | HPLC Purity (%) | Key NMR Peaks |
|---|---|---|---|
| 58 | 39 | 98 | δ 1.38 (d, CH3) |
| 59 | 6 | 99 | δ 8.63 (s, pyrimidine H) |
Advanced: How can low yields in coupling reactions involving pyrimidine intermediates be mitigated?
Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Catalyst screening : Use Cu(I) catalysts (e.g., CuBr in ) to accelerate aryl coupling .
- Base optimization : Cesium carbonate enhances reactivity in SNAr reactions (e.g., achieved 17.9% yield via this method) .
- Solvent effects : Polar aprotic solvents like DMSO improve solubility of aromatic intermediates .
Basic: What analytical techniques are critical for resolving structural ambiguities in such hybrids?
Answer:
- 2D NMR (e.g., HSQC, HMBC): Assigns quaternary carbons and confirms connectivity between pyrimidine and piperidine .
- X-ray crystallography : Resolves stereochemistry in spirocyclic systems (e.g., ’s spiro[piperidine-quinoxaline] structure) .
- IR spectroscopy : Identifies carbonyl stretches (e.g., 1660–1700 cm⁻¹ for amides) .
Advanced: How can researchers address contradictions in biological activity data across structurally similar analogs?
Answer:
- Meta-analysis : Compare substituent effects (e.g., notes trifluoromethyl groups enhance metabolic stability ).
- Dose-response studies : Test analogs at multiple concentrations to rule out false negatives/positives.
- Target engagement assays : Use SPR or ITC to measure binding affinity differences (e.g., ’s pyrazoline derivatives showed activity modulation via substituent variation ).
Advanced: What computational tools are recommended for predicting SAR in piperidine-pyrazole hybrids?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., ’s InChI data for ligand-receptor modeling ).
- QSAR models : Train on datasets with logP, polar surface area, and IC50 values (e.g., ’s trifluoromethyl group increased lipophilicity by ~0.5 log units ).
- MD simulations : Assess piperidine ring flexibility in binding pockets (e.g., ’s spiro system restricts conformational freedom ).
Basic: How should researchers design stability studies for this compound under physiological conditions?
Answer:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS for hydrolytic cleavage of the amide bond .
- Oxidative stress testing : Use H2O2 or liver microsomes to assess susceptibility to CYP450-mediated degradation.
- Thermal stability : DSC/TGA analysis (e.g., ’s compound melted at 104–107°C, indicating solid-state stability ).
Advanced: What strategies are effective for resolving overlapping NMR signals in densely functionalized analogs?
Answer:
- Isotopic labeling : Synthesize 13C-labeled pyrimidine to simplify HMBC correlations.
- Solvent screening : Use DMSO-d6 vs. CDCl3 to shift aromatic proton signals (e.g., ’s imidazole δ 7.80 ppm in DMSO ).
- Selective decoupling : Identify coupled protons in crowded regions (e.g., piperidine CH2 groups at δ 1.38–3.85 ppm ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
